

# Physical and chemical properties of (S)-(+)-2-Chlorophenylglycine methyl ester

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## Compound of Interest

Compound Name: (S)-(+)-2-Chlorophenylglycine  
methyl ester

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## An In-Depth Technical Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester

This technical guide provides a comprehensive overview of the physical and chemical properties of **(S)-(+)-2-Chlorophenylglycine methyl ester**, a key chiral intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent Clopidogrel.<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for its synthesis and application.

## Core Physical and Chemical Properties

**(S)-(+)-2-Chlorophenylglycine methyl ester** is a chiral compound valued for its specific stereochemistry, which is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients.<sup>[3]</sup> Below is a summary of its key physical and chemical properties.

## Physical Properties of (S)-(+)-2-Chlorophenylglycine Methyl Ester and Its Salts

Property	(S)-(+)-2-Chlorophenylglycine Methyl Ester	(S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride	(S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate
CAS Number	141109-14-0[4]	141109-15-1 (representative)[5]	141109-15-1[3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub> [3]	C <sub>9</sub> H <sub>11</sub> Cl <sub>2</sub> NO <sub>2</sub> [3]	C <sub>13</sub> H <sub>16</sub> ClNO <sub>8</sub> [3]
Molecular Weight	199.63 g/mol [3]	236.095 g/mol [3]	349.72 g/mol [3]
Appearance	Pale oil / Light yellow to yellow liquid	White solid	White to off-white solid[6]
Melting Point	Not applicable (liquid at room temp.)	Not specified	177-181 °C[3]
Boiling Point	Not specified	Not specified	Not applicable (solid)
Density	Not specified	Not specified	Not specified
Optical Rotation	+88° (c=1 in methanol)[3]	Not specified	Not specified

## Chemical Properties and Reactivity

**(S)-(+)-2-Chlorophenylglycine methyl ester** is a versatile intermediate that undergoes typical reactions of amino esters. The amino group can be acylated, alkylated, or used in the formation of amides and imines. The ester group can be hydrolyzed or transesterified. Its stability is a key consideration, as the free amino acid ester is susceptible to racemization and is often stored as a salt (hydrochloride or tartrate) to maintain its enantiomeric purity.[7]

Common chemical reactions involving this compound include:

- Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide. [3]
- Reduction: The ester functionality can be reduced by strong reducing agents such as lithium aluminum hydride.[3]

- Substitution: The amino group can participate in nucleophilic substitution reactions.[\[3\]](#)

## Experimental Protocols

Detailed methodologies for the synthesis and purification of **(S)-(+)-2-Chlorophenylglycine methyl ester** are crucial for obtaining a high-purity product with the correct stereochemistry.

### Synthesis of (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride

This protocol describes the esterification of (S)-(+)-2-Chlorophenylglycine.

#### Materials:

- (S)-(+)-2-Chlorophenylglycine
- Anhydrous Methanol (MeOH)
- Thionyl chloride (SOCl<sub>2</sub>)
- tert-Butyl methyl ether (TBME)

#### Procedure:

- To a suspension of (S)-(+)-2-Chlorophenylglycine (1 equivalent) in anhydrous methanol, add thionyl chloride (1.2 equivalents) dropwise at 0-5 °C.[\[8\]](#)
- After the addition is complete, allow the reaction mixture to stir at room temperature overnight.[\[7\]](#)
- Monitor the reaction for completion using a suitable analytical method (e.g., TLC or NMR).
- Upon completion, evaporate the methanol under reduced pressure.[\[7\]](#)
- Add tert-butyl methyl ether (TBME) to the residue to precipitate the hydrochloride salt.[\[7\]](#)
- Collect the white solid by filtration, wash with TBME, and dry under vacuum to yield **(S)-(+)-2-Chlorophenylglycine methyl ester** hydrochloride.[\[7\]](#)

## Liberation of the Free Ester from its Hydrochloride Salt

Materials:

- **(S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride**
- Water
- Sodium carbonate solution
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve the **(S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride** in water.
- Neutralize the solution to a pH of approximately 8 with a sodium carbonate solution to free the ester.<sup>[9]</sup>
- Extract the aqueous layer multiple times with dichloromethane.<sup>[9][10]</sup>
- Combine the organic extracts and wash them with water.<sup>[10]</sup>
- Dry the organic layer over anhydrous sodium sulfate.<sup>[9]</sup>
- Filter and concentrate the solution under reduced pressure to obtain **(S)-(+)-2-Chlorophenylglycine methyl ester** as an oil.<sup>[9][10]</sup>

## Purification by Column Chromatography

For applications requiring very high purity, the free ester can be purified by column chromatography.

Materials:

- Crude **(S)-(+)-2-Chlorophenylglycine methyl ester**

- Silica gel (100-200 mesh)
- Hexane
- Ethyl acetate

#### Procedure:

- Prepare a silica gel column using a slurry of silica gel in hexane.
- Dissolve the crude ester in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column with a gradient of ethyl acetate in hexane.
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **(S)-(+)-2-Chlorophenylglycine methyl ester**.

## Analytical Characterization

Confirmation of the structure and purity of **(S)-(+)-2-Chlorophenylglycine methyl ester** is typically achieved through spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons of the ester group, the alpha-proton, and the amine protons.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons, the methoxy carbon, and the alpha-carbon.[3]

## Logical Workflow: Synthesis and Application

As a specific biological signaling pathway is not directly modulated by this intermediate, the following diagram illustrates the logical workflow of its synthesis and its crucial role in the production of Clopidogrel.



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Caption: Workflow for the synthesis of **(S)-(+)-2-Chlorophenylglycine methyl ester** and its use in the synthesis of Clopidogrel.

## Conclusion

**(S)-(+)-2-Chlorophenylglycine methyl ester** is a fundamentally important chiral building block in modern pharmaceutical synthesis. A thorough understanding of its physical and chemical properties, coupled with robust and well-defined experimental protocols for its preparation and purification, is essential for its effective use in drug development and manufacturing. This guide provides a consolidated resource for scientists and researchers working with this key intermediate.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)